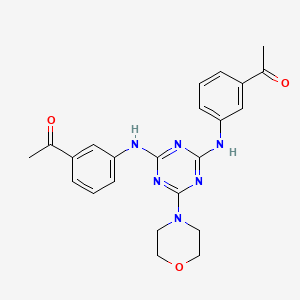

1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone

Description

The compound 1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone is a trisubstituted 1,3,5-triazine derivative featuring a morpholino substituent at the 6-position and two ethanone-linked phenylene groups via bis(azanediyl) bridges. Below, we provide a detailed comparison with structurally analogous triazine derivatives, emphasizing synthesis, properties, and applications.

Properties

IUPAC Name |

1-[3-[[4-(3-acetylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-15(30)17-5-3-7-19(13-17)24-21-26-22(25-20-8-4-6-18(14-20)16(2)31)28-23(27-21)29-9-11-32-12-10-29/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPTYUDXPGKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used as antioxidants and light stabilizers, suggesting that this compound may interact with reactive oxygen species or other light-sensitive targets.

Mode of Action

It’s known that similar compounds function as antioxidants by attaching the nitroxyl radical with the surface atoms. This suggests that 1,1’-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone may also interact with radicals to prevent oxidative damage.

Pharmacokinetics

Similar compounds are known to have good thermal stability, which may impact their bioavailability and distribution within the body.

Biological Activity

The compound 1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone is a derivative of the 1,3,5-triazine family, known for its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a triazine core with morpholino groups that enhance its pharmacological potential. The presence of multiple nitrogen atoms in the triazine ring contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Research has demonstrated that derivatives of 1,3,5-triazine exhibit significant antitumor properties. A study highlighted the efficacy of bis(morpholino-1,3,5-triazine) derivatives in inhibiting the PI3K/Akt signaling pathway, crucial for cell proliferation and survival. One potent derivative showed promising results in both in vitro and in vivo models, indicating its potential as an anticancer agent .

Antimicrobial Properties

Compounds related to 1,3,5-triazines have been noted for their antimicrobial activities. A review on substituted triazines indicated that these compounds possess broad-spectrum activity against various pathogens including bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Anti-inflammatory Effects

Triazine derivatives have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is largely influenced by their structural features. Modifications to the morpholino group or substituents on the phenylene rings can enhance potency and selectivity towards specific biological targets. For instance:

- Morpholino Substitution : Enhances solubility and bioavailability.

- Phenylene Linkage : Influences binding affinity to target proteins.

Comparison with Similar Compounds

Structural Comparison with Analogous Triazine Derivatives

The following table summarizes key structural and functional differences between the target compound and related triazine-based molecules:

Key Observations :

- Morpholino vs. Phenyl Substituents: Morpholino groups (as in the target compound and 7h) improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl in 7h or 9i) .

- Ethanone vs. Methanone: The ethanone groups in the target compound may offer greater conformational flexibility compared to the rigid methanone groups in .

- Trifluoromethyl vs.

Target Compound (Hypothetical Pathway)

While direct synthesis details are unavailable, analogous triazine derivatives suggest a stepwise approach:

Triazine Core Formation : React cyanuric chloride with morpholine to substitute the 6-position .

Bis(azanediyl) Functionalization: Introduce phenylene-ethanone moieties via nucleophilic aromatic substitution (e.g., using aminophenylethanone derivatives under basic conditions) .

Comparison with Analogues:

- Compound 7h : Synthesized via condensation of S,S'-dimethyl-N-cyanocarbonimidodithioate with morpholine, followed by cyclization.

- Compound 9i : Prepared by reacting cyanuric chloride with trifluoropropanolamine derivatives.

- Compound in : Utilized propenylthio and methanone-phenylene groups via Mitsunobu or Ullmann coupling.

Physicochemical Properties

- Solubility: The target compound’s morpholino and ethanone groups likely confer moderate solubility in DMSO or DMF, similar to 7h (soluble in polar aprotic solvents) .

- Thermal Stability : Bis(azanediyl) linkages may enhance thermal resistance compared to ester-linked triazines (e.g., ).

- Spectroscopic Features: Expected IR peaks at ~1650 cm<sup>-1</sup> (C=O), ~1250 cm<sup>-1</sup> (C-N triazine), and ~1100 cm<sup>-1</sup> (morpholino C-O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.